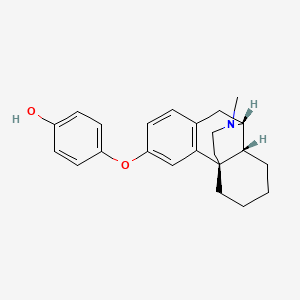
3-(4-Hydroxy)phenoxy-N-methylmorphinan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxy)phenoxy-N-methylmorphinan is a complex organic compound with a unique tetracyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and complex synthetic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy)phenoxy-N-methylmorphinan involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and intramolecular cyclizations.
Introduction of the phenolic group: This step usually involves the use of phenol derivatives and coupling reactions to attach the phenolic group to the tetracyclic core.
Final modifications: These include methylation and other functional group modifications to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
3-(4-Hydroxy)phenoxy-N-methylmorphinan can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
科学的研究の応用
Pharmacological Properties
3-(4-Hydroxy)phenoxy-N-methylmorphinan exhibits properties similar to traditional opioids, specifically in its analgesic effects. It is derived from morphinan, a class of compounds known for their interaction with opioid receptors. The compound's analgesic activity has been demonstrated in various studies, indicating its potential as a pain management agent without the addiction liability commonly associated with opioids like codeine.
Pain Management
The primary application of this compound is in pain management. Studies have shown that it can provide effective analgesia comparable to established opioids but with a lower risk of addiction. For instance, the ED50 values for this compound were found to be approximately 2.0 mg/kg when administered subcutaneously, indicating significant analgesic potency .
Neurological Applications
Emerging research suggests potential applications in treating neurological conditions due to its neuroprotective properties. The compound's ability to antagonize NMDA receptors may help mitigate excitotoxicity associated with conditions like traumatic brain injury or neurodegenerative diseases .
Analgesic Efficacy in Animal Models
In a study evaluating the analgesic efficacy of this compound, researchers conducted the phenylquinone writhing test on mice. The results indicated that this compound significantly reduced pain responses compared to control groups, showcasing its potential as an effective analgesic agent .
Neuroprotective Effects
Another study focused on the neuroprotective effects of morphinan derivatives, including this compound. It was observed that these compounds could reduce neuronal damage following excitotoxic injury in vitro, suggesting their utility in developing treatments for conditions characterized by excessive glutamate activity .
Data Table: Comparative Analgesic Potency
| Compound | ED50 (mg/kg) | Route of Administration |
|---|---|---|
| This compound | 2.0 | Subcutaneous |
| Codeine | 3.9 | Subcutaneous |
| Morphine | 0.2 | Subcutaneous |
作用機序
The mechanism of action of 3-(4-Hydroxy)phenoxy-N-methylmorphinan involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
類似化合物との比較
Similar Compounds
Levallorphan: A structurally similar compound with known biological activities.
Cyclopropylmethyl-17-azatetracycloheptadeca-2(7),3,5-triene-4,10-diol: Another compound with a similar tetracyclic core but different functional groups.
Uniqueness
3-(4-Hydroxy)phenoxy-N-methylmorphinan is unique due to its specific combination of a tetracyclic core and a phenolic group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H27NO2 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
4-[[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol |
InChI |
InChI=1S/C23H27NO2/c1-24-13-12-23-11-3-2-4-20(23)22(24)14-16-5-8-19(15-21(16)23)26-18-9-6-17(25)7-10-18/h5-10,15,20,22,25H,2-4,11-14H2,1H3/t20-,22+,23+/m0/s1 |
InChIキー |
AYBKLSNGMJWPLR-MDNUFGMLSA-N |
異性体SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |
正規SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |
同義語 |
3-(4-hydroxy)phenoxy-N-methylmorphinan 3-(4-hydroxy)phenoxy-N-methylmorphinan hydrochloride 3-(para-hydroxy)phenoxy-N-methylmorphinan 3-HPMM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















